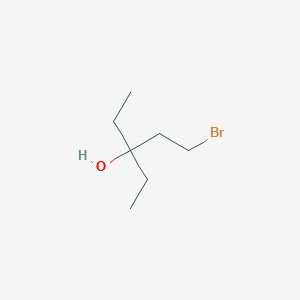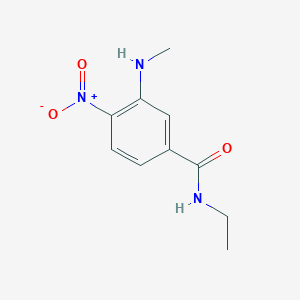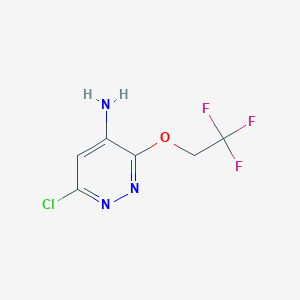
1-bromo-3-ethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-ethylpentan-3-ol is an organic compound belonging to the class of alcohols It features a bromine atom attached to the fifth carbon of a pentanol chain, with an ethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-ethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the fifth carbon of the pentanol chain.
Another method involves the use of Grignard reagents. In this approach, 3-ethyl-3-pentanone is first reacted with a Grignard reagent to form the corresponding alcohol. This intermediate is then treated with a brominating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-ethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-ethyl-3-pentanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-ethyl-3-pentanone or 3-ethyl-3-pentanoic acid.
Reduction: 3-ethyl-3-pentanol.
Substitution: 5-hydroxy-3-ethyl-3-pentanol or 5-amino-3-ethyl-3-pentanol.
Scientific Research Applications
1-bromo-3-ethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethylpentan-3-ol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-pentanol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-pentanol: Has a similar structure but lacks the ethyl group, affecting its physical and chemical properties.
3-Bromo-3-ethylpentane: Similar but lacks the hydroxyl group, making it less versatile in chemical reactions.
Uniqueness
1-bromo-3-ethylpentan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H15BrO/c1-3-7(9,4-2)5-6-8/h9H,3-6H2,1-2H3 |
InChI Key |
ACWCGDGCBASRKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)








![6-[5-(Hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8523570.png)
